N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride
Overview
Description
N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H26ClN5O2 and its molecular weight is 367.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurotransmitter Regulation
Research has indicated that selective cannabinoid CB(1) receptor antagonists, similar in structure to the specified compound, can influence neurotransmitter outflows, such as norepinephrine in the rat anterior hypothalamus. This effect could have implications for understanding the compound's role in neurotransmitter regulation and its potential therapeutic actions (E. Tzavara et al., 2001).
Radiotracer Development for PET Imaging
The development of radiotracers for positron emission tomography (PET) imaging has explored analogs of cannabinoid ligands. Although not directly related to the specified compound, these studies provide insight into the design and evaluation of potential radiotracers for imaging cerebral cannabinoid CB1 receptors, which could be relevant for neurological research and diagnostics (Y. Nojiri et al., 2008).
Antioxidant Defense Mechanisms
Investigations into cannabinoid receptor ligands have shown effects on lipid peroxidation and antioxidant defense systems in rat tissues. Although the direct connection to the specified compound needs to be established, these findings suggest a potential area of research into the antioxidant capabilities and neuroprotective effects of related compounds (E. Tsvetanova et al., 2006).
Neuropharmacology and Pain Management
Novel tetrahydro-pyrazolo[4,3-c]pyridines, with structural similarities to the compound , have been studied for their potential in treating neuropathic pain. These compounds, acting as multi-targeted treatment strategies, could offer insights into the development of new therapeutic approaches for chronic pain conditions (P. Yogeeswari et al., 2013).
properties
IUPAC Name |
N-cyclopropyl-1-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonyl)piperidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2.ClH/c1-21-14-6-7-18-9-13(14)15(20-21)17(24)22-8-2-3-11(10-22)16(23)19-12-4-5-12;/h11-12,18H,2-10H2,1H3,(H,19,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZOPTKGTQCTKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)C(=O)N3CCCC(C3)C(=O)NC4CC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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